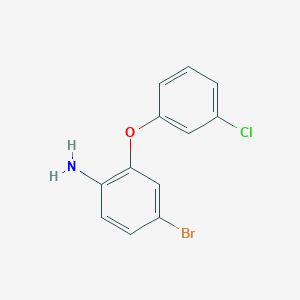

4-Bromo-2-(3-chlorophenoxy)aniline

Description

Overview of Halogenated Anilines: Synthetic Significance and Reactivity Patterns

Halogenated anilines are a critical subclass of aromatic amines that serve as pivotal building blocks in organic synthesis. nih.govnih.gov The presence of halogen atoms on the aniline (B41778) ring significantly influences the molecule's reactivity and provides handles for further chemical transformations, most notably in cross-coupling reactions. nih.gov

The synthesis of specifically substituted halogenated anilines, such as the potential precursor 4-bromo-2-chloroaniline (B1269894), requires careful strategic planning. Direct halogenation of aniline is often difficult to control and can lead to a mixture of products or over-halogenation due to the strong activating nature of the amino group. researchgate.net To achieve regioselectivity, synthetic chemists often employ protecting group strategies. For instance, the amino group of aniline can be acetylated to form acetanilide (B955), which moderates the activating effect and directs subsequent electrophilic halogenation to specific positions before the protecting group is removed. researchgate.net

The reactivity of halogenated anilines is dominated by the nature and position of the halogen substituents. In transition metal-catalyzed reactions, the carbon-halogen bond can be selectively activated. Generally, the reactivity of aryl halides in such couplings follows the trend I > Br > Cl > F. This differential reactivity is a powerful tool, allowing for sequential, site-selective modifications. For a compound like 4-bromo-2-chloroaniline, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to functionalize one position while leaving the other intact for a subsequent reaction.

Contextualization of Phenoxy-Substituted Anilines in Organic Chemistry

Phenoxy-substituted anilines are a key structural motif within the broader category of diaryl ethers. The diaryl ether linkage is prevalent in numerous natural products and biologically active compounds. The synthesis of this C-O bond, particularly to form complex structures like 4-Bromo-2-(3-chlorophenoxy)aniline, is a significant focus of methodological development in organic chemistry.

Historically, the Ullmann condensation has been the classical method for forming diaryl ethers. organic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542), typically in the presence of a base at high temperatures. nih.gov While effective, the traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. nih.gov Modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed systems that can proceed under milder conditions. organic-chemistry.org

More recently, the palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have emerged as powerful alternatives. organic-chemistry.org These cross-coupling methods offer greater functional group tolerance and often proceed under significantly milder conditions than the classical Ullmann reaction. organic-chemistry.orgbldpharm.com The synthesis of a phenoxy-aniline could, for example, involve the coupling of an aryl halide with a phenol (etherification) or an aniline with an appropriate phenoxy-containing partner. For the specific synthesis of 4-Bromo-2-(3-chlorophenoxy)aniline, a plausible route would be the coupling of 4-bromo-2-chloroaniline with 3-chlorophenol (B135607) using either an advanced Ullmann-type or a Buchwald-Hartwig C-O coupling protocol.

Academic Research Trajectories for Complex Aromatic Systems, Including 4-Bromo-2-(3-chlorophenoxy)aniline

Academic research into complex aromatic systems, a class that includes 4-Bromo-2-(3-chlorophenoxy)aniline, is driven by the demand for novel molecules with tailored properties for applications in medicine, materials science, and electronics. This specific compound, identified by its CAS number 1485735-15-6, is available commercially as a building block, suggesting its potential utility in synthetic endeavors. a2bchem.com

While extensive published research focusing specifically on 4-Bromo-2-(3-chlorophenoxy)aniline is not widespread, the research trajectories for analogous complex halogenated diaryl ethers are well-established. Key areas of investigation include:

Development of Novel Synthetic Methodologies: A major focus is on creating more efficient, selective, and sustainable methods for synthesizing these complex structures. This includes refining catalytic systems for Ullmann and Buchwald-Hartwig couplings to broaden their scope and reduce environmental impact.

Medicinal Chemistry: Polysubstituted diaryl ether and aniline scaffolds are common in drug discovery. Research often involves synthesizing libraries of these compounds to screen for biological activity. The specific substitution pattern of 4-Bromo-2-(3-chlorophenoxy)aniline could be designed to interact with specific biological targets.

Materials Science: Diaryl ethers are components of high-performance polymers, known for their thermal stability and chemical resistance. The introduction of halogen atoms can further modify properties such as flame retardancy and solubility, making compounds like this potential monomers or additives in advanced materials.

The existence of 4-Bromo-2-(3-chlorophenoxy)aniline as a catalogued chemical intermediate indicates its role as a starting material for the construction of more intricate molecular architectures, even if its own specific properties and applications are not yet detailed in peer-reviewed literature.

Compound Data Tables

Table 1: Properties of 4-Bromo-2-(3-chlorophenoxy)aniline

| Property | Value | Source |

| CAS Number | 1485735-15-6 | a2bchem.com |

| Molecular Formula | C₁₂H₉BrClNO | a2bchem.com |

| Molecular Weight | 298.56 g/mol | a2bchem.com |

| Canonical SMILES | C1=CC(=C(C=C1Br)OC2=CC(=CC=C2)Cl)N | a2bchem.com |

Table 2: Properties of Potential Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

| 4-Bromo-2-chloroaniline | 38762-41-3 | C₆H₅BrClN | 206.47 g/mol | 70-72 °C |

| 3-Chlorophenol | 108-43-0 | C₆H₅ClO | 128.56 g/mol | 31-34 °C |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(3-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-8-4-5-11(15)12(6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNRRBJKEUNHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 3 Chlorophenoxy Aniline and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-2-(3-chlorophenoxy)aniline

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For 4-bromo-2-(3-chlorophenoxy)aniline, the analysis primarily focuses on disconnecting the most synthetically accessible bonds. The two most logical disconnections are the diaryl ether C-O bond and the C-N bond of the aniline (B41778) group.

Disconnection Strategy 1: C-O Ether Bond

The most prominent disconnection is at the ether linkage (Ar-O-Ar'). This simplifies the target molecule into two key synthons: a nucleophilic phenoxide and an electrophilic aryl halide. This leads to two potential synthetic pathways:

Pathway A: Disconnecting the bond leads to a 4-bromo-2-aminophenol precursor and an activated 3-chlorophenyl electrophile (such as 3-chlorohalobenzene).

Pathway B: Alternatively, the disconnection can involve a 3-chlorophenol (B135607) precursor and a 4-bromo-2-haloaniline derivative.

Disconnection Strategy 2: C-N Bond (via Nitro Group Precursor)

A common and highly effective strategy in aniline synthesis involves the late-stage reduction of a nitro group. This approach avoids potential complications from the reactive amino group during earlier bond-forming steps.

Pathway C: This strategy first disconnects the C-O bond of a nitro-substituted intermediate, 1-bromo-2-(3-chlorophenoxy)-4-nitrobenzene. This intermediate is then retrosynthetically derived from 4-bromo-2-halonitrobenzene and 3-chlorophenol. The final step of the forward synthesis is the reduction of the nitro group to the target aniline.

Pathway C is often preferred as the electron-withdrawing nature of the nitro group can facilitate the initial nucleophilic aromatic substitution or cross-coupling reaction required to form the ether linkage.

Precursor Synthesis and Functionalization Techniques

The success of the total synthesis relies on the efficient preparation of key halogenated and functionalized intermediates.

The synthesis of halogenated anilines often starts from simpler, commercially available materials.

4-Bromoaniline: This can be prepared from p-bromoacetanilide via acidic hydrolysis. youtube.com The acetanilide (B955) itself is synthesized by protecting the amino group of aniline with acetic anhydride (B1165640), followed by electrophilic bromination.

4-Bromo-2-aminophenol: This crucial intermediate for Pathway A can be synthesized via the catalytic hydrogenation of 2-nitro-4-bromophenol. patsnap.comchemicalbook.com For example, using a Rh/C catalyst under a hydrogen atmosphere in THF provides a high yield of the desired product. chemicalbook.com Another method employs a modified Raney-Ni catalyst for the hydrogenation. patsnap.comgoogle.com

4-Bromo-2-chloroaniline (B1269894): This compound can be prepared from o-chloroaniline through electrophilic bromination using reagents like potassium bromide in an acetic acid/water mixture. chemicalbook.com

3-Chlorophenol is a key building block and is a readily available commercial compound. sigmaaldrich.com Industrially, it can be prepared through methods such as the dechlorination of polychlorophenols or via the cumene (B47948) process starting from chlorobenzene. wikipedia.org For laboratory-scale synthesis, it can be generated from 3-chloroaniline (B41212) via a diazotization reaction followed by hydrolysis.

Key Carbon-Heteroatom Bond Forming Reactions

The assembly of the 4-bromo-2-(3-chlorophenoxy)aniline backbone relies on robust and efficient carbon-heteroatom bond-forming reactions.

The formation of the diaryl ether bond is the cornerstone of the synthesis. The Ullmann condensation is the classical method for this transformation. rsc.orgorganic-chemistry.org

Ullmann Condensation: This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. rsc.orgmdpi.com The mechanism is believed to proceed through the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper intermediate. This is followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.orgresearchgate.net

Modern advancements have introduced various copper-based nanocatalysts (e.g., CuNPs, CuO-NPs) that can facilitate the reaction under milder conditions. mdpi.comnih.gov The choice of solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Cs₂CO₃), and the nature of the substituents on the aromatic rings significantly influence the reaction's efficiency. rsc.orgjsynthchem.comjsynthchem.com Generally, aryl halides with electron-withdrawing groups and phenols with electron-donating groups react more readily. mdpi.com

| Catalyst System | Base | Solvent | Typical Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| CuI / Ligand | Cs₂CO₃ / K₂CO₃ | DMF / Toluene | 100-140 °C | Ligand-accelerated, improved yields and scope. | frontiersin.org |

| CuO Nanoparticles | KOH / Cs₂CO₃ | DMSO | ~100 °C | Heterogeneous, reusable catalyst. Reactivity: Ph-I > Ph-Br > Ph-Cl. | mdpi.com |

| Cu-Nanoparticles (Colloidal) | Cs₂CO₃ | MeCN | 50-60 °C | Milder conditions, rapid reaction times. | nih.gov |

| CuI / Et₃N / SDS | Et₃N | DMF | 110-120 °C | Uses a less moisture-sensitive base (Et₃N). | jsynthchem.com |

While direct amination is a powerful tool, in the context of synthesizing 4-bromo-2-(3-chlorophenoxy)aniline, the "amination" is most strategically accomplished by the reduction of a pre-installed nitro group. This is a highly reliable and chemoselective transformation. sci-hub.st

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium on carbon (Pd/C) or platinum-based catalysts are effective. researchgate.net A significant challenge is ensuring the selectivity of the reduction, preserving other sensitive groups like the bromo- and chloro-substituents. sci-hub.st

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are also effective. organic-chemistry.orgchemicalbook.com Iron-based catalyst systems, in particular, have been developed that show excellent functional group tolerance. rsc.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a hydrogen source in the presence of a suitable catalyst, offering a base-free reduction pathway. organic-chemistry.org

| Reagent/System | Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| H₂, Pd/C | H₂ gas, various solvents | Clean, high yield | Potential for dehalogenation | researchgate.net |

| Fe / HCl or CH₃COOH | Aqueous/alcoholic solvent, heat | Inexpensive, effective | Stoichiometric metal waste, acidic | organic-chemistry.orgchemicalbook.com |

| SnCl₂·2H₂O | EtOH, heat | Good for sensitive substrates | Tin waste | |

| Fe-based catalysts / HCOOH | Mild conditions | High chemoselectivity, base-free | Catalyst preparation may be needed | organic-chemistry.org |

| Fe-Cr modified Raney-Ni / H₂ | Methanol, normal pressure | High efficiency for specific substrates | Catalyst modification required | patsnap.comgoogle.com |

Regioselective Bromination and Chlorination Strategies

Achieving the desired substitution pattern on the aniline ring is a primary challenge in the synthesis of 4-Bromo-2-(3-chlorophenoxy)aniline. The starting material, 2-(3-chlorophenoxy)aniline (B1339654), possesses two activating groups—the amine (-NH₂) and the phenoxy ether (-OAr)—which strongly direct incoming electrophiles to the ortho and para positions. The inherent reactivity of the free amine can also lead to side reactions and over-halogenation. nih.govnih.gov Therefore, controlled and regioselective halogenation methods are paramount.

Classical electrophilic halogenation of highly activated substrates like anilines often results in poor regioselectivity and the formation of multiple products. nih.gov Modern synthetic chemistry has developed several approaches to overcome these limitations.

One effective strategy involves the use of metal-based catalytic systems. For instance, copper(II) halides have been shown to facilitate the regioselective para-halogenation of unprotected anilines. beilstein-journals.orgnih.gov These reactions, often conducted in ionic liquids, can proceed under mild conditions and offer high yields of the desired para-substituted product, minimizing the formation of ortho or di-halogenated impurities. beilstein-journals.orgnih.gov The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of the halide. beilstein-journals.org

Another advanced approach is directed C-H activation. Palladium catalysis, for example, can achieve meta-C–H bromination of aniline derivatives using a directing group, a transformation that is not possible via classical electrophilic substitution which favors ortho and para products. nih.govrsc.org While not directly applicable to the para-bromination required for the target molecule, this methodology highlights the power of modern catalysis in achieving otherwise inaccessible regioselectivities.

For the specific synthesis of 4-Bromo-2-(3-chlorophenoxy)aniline, the key transformation is the bromination of the 2-(3-chlorophenoxy)aniline precursor at the position para to the amine. This is the most electronically favored position, but control is still necessary to prevent bromination at the ortho position.

Table 1: Comparison of Reagents for Regioselective Halogenation of Anilines

| Reagent/System | Selectivity | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Br₂ in Acetic Acid | Ortho/Para mixture | Often requires low temperatures | Classical, inexpensive reagent | acs.org |

| N-Bromosuccinimide (NBS) | Generally Para-selective | Mild, various solvents (e.g., DMF, CCl₄) | Safer handling than liquid Br₂ | researchgate.net |

| CuBr₂ in Ionic Liquid | Highly Para-selective | Mild (e.g., 40 °C) | High regioselectivity, no protection needed | beilstein-journals.orgnih.gov |

| Pd(OAc)₂ / N-Bromophthalimide (NBP) | Meta-selective (with directing group) | Requires directing group and acid additive | Access to electronically disfavored isomers | nih.gov |

To circumvent the challenges of direct halogenation on a highly reactive aniline, chemists frequently employ protecting groups. jocpr.comwikipedia.org A protecting group temporarily masks the amine's reactivity, allowing other transformations to occur selectively at different sites on the molecule. jocpr.comlibretexts.org

The most common strategy involves the acylation of the amine to form an amide, such as an acetanilide. acs.orglibretexts.org The resulting amide group is still an ortho, para-director but is significantly less activating than a free amine. This modulation of reactivity prevents polysubstitution and often enhances para-selectivity during electrophilic bromination. acs.org After the desired halogenation step, the protecting group is removed by hydrolysis under acidic or basic conditions to regenerate the aniline. google.com

Common protecting groups for anilines in such syntheses include:

Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. acs.orgsphinxsai.com It is a robust group, typically removed by strong acid or base hydrolysis.

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is valued for its removal under milder acidic conditions (e.g., trifluoroacetic acid), which preserves other sensitive functional groups. researchgate.net

tert-Butyldimethylsilyl (TBS): A silyl (B83357) protecting group introduced using TBS-Cl. It offers the advantage of being removable under mild, fluoride-mediated conditions (e.g., TBAF). chemicalbook.com

A plausible synthetic sequence for an analogue like 4-bromo-2-chloroaniline using this strategy would be: 1) Protection of 2-chloroaniline (B154045) as 2-chloroacetanilide, 2) Bromination at the para position, and 3) Hydrolysis to yield the final product. researchgate.net This logic is directly transferable to the more complex 2-(3-chlorophenoxy)aniline substrate.

Optimization of Synthetic Routes and Process Chemistry Considerations

The formation of the 2-(3-chlorophenoxy)aniline core structure is typically achieved via a nucleophilic aromatic substitution, often a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination or Ullmann condensation. researchgate.netcapes.gov.brx-mol.com For instance, the diaryl ether bond could be formed by coupling a protected 2-aminophenol (B121084) derivative with a 3-chloro-substituted aryl halide. Alternatively, the aniline could be formed by coupling a protected 2-bromoaniline (B46623) derivative with a 3-chlorophenol.

The success of these reactions hinges on the careful selection of the catalytic system:

Palladium Precursor: Common sources of palladium include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.com

Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig groups are often highly effective. researchgate.netmdpi.com

Base: A base is required to deprotonate the nucleophile (the amine or phenol). Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). researchgate.netmdpi.com

Solvent and Temperature: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typically used, with reaction temperatures often ranging from 80-120 °C. mdpi.com

Optimization involves screening different combinations of these components to maximize yield and minimize reaction time and side products, such as hydrodehalogenation or diarylamine formation. nih.gov

Table 2: Representative Palladium Catalytic Systems for C-N/C-O Cross-Coupling

| Reaction Type | Pd Precursor | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Aryl Halides + Amines | researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Aryl Halides + Amines | mdpi.com |

| Ullmann Ether Synthesis | Pd(OAc)₂ | Di(1-adamantyl)-n-butylphosphine | NaOtBu | Aryl Chlorides + Alcohols | researchgate.net |

| Aqueous Phase Amination | Pd(OAc)₂ | KPhos | KOH (aq) | Aryl Halides + Aqueous NH₃ | nih.gov |

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comresearchgate.net

Applying these principles to the synthesis of 4-Bromo-2-(3-chlorophenoxy)aniline could involve:

Atom Economy: Using catalytic reactions, such as the palladium-catalyzed cross-couplings, maximizes the incorporation of starting material atoms into the final product, reducing waste compared to stoichiometric reagents. sphinxsai.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water is a key goal. chemicalbook.comresearchgate.net Similarly, using N-bromosuccinimide instead of elemental bromine improves safety. acs.org

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.nettandfonline.com

Catalysis: As discussed, catalytic approaches are inherently greener than stoichiometric ones. The use of highly efficient palladium catalysts at low loadings (mol%) is a cornerstone of a green synthetic route. researchgate.net

Reducing Derivatives: While protecting groups are often necessary, an ideal synthesis would avoid them to reduce the number of steps, materials used, and waste generated. nih.gov The development of highly regioselective catalytic methods for direct halogenation of unprotected anilines is a prime example of this principle in action. beilstein-journals.orgnih.gov

By integrating these principles, the synthesis of 4-Bromo-2-(3-chlorophenoxy)aniline and its analogues can be made not only more efficient but also more environmentally benign.

Sophisticated Spectroscopic Characterization and Solid State Structural Elucidation of 4 Bromo 2 3 Chlorophenoxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule can be obtained. For 4-Bromo-2-(3-chlorophenoxy)aniline, theoretical calculations, such as those employing Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, are instrumental in predicting the NMR spectra. Such computational approaches have been successfully applied to elucidate the structures of complex halogenated and phenoxy-substituted aromatic systems. nih.gov

The predicted ¹H NMR spectrum of 4-Bromo-2-(3-chlorophenoxy)aniline is expected to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings and the amine protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents.

The protons on the bromo-substituted aniline (B41778) ring are anticipated to appear in the aromatic region, with their specific shifts dictated by the bromine atom, the amino group, and the phenoxy linkage. Similarly, the protons of the 3-chlorophenoxy group will resonate in the aromatic region, with their multiplicity and chemical shifts influenced by the chlorine atom and the ether linkage. The amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Predicted ¹H NMR Chemical Shifts for 4-Bromo-2-(3-chlorophenoxy)aniline

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H on C3 (Aniline Ring) | 7.2 - 7.4 | d | J = ~2 Hz |

| H on C5 (Aniline Ring) | 6.9 - 7.1 | dd | J = ~8, 2 Hz |

| H on C6 (Aniline Ring) | 6.7 - 6.9 | d | J = ~8 Hz |

| H on C2' (Phenoxy Ring) | 7.0 - 7.2 | t | J = ~2 Hz |

| H on C4' (Phenoxy Ring) | 6.8 - 7.0 | ddd | J = ~8, 2, 1 Hz |

| H on C5' (Phenoxy Ring) | 7.1 - 7.3 | t | J = ~8 Hz |

| H on C6' (Phenoxy Ring) | 6.9 - 7.1 | ddd | J = ~8, 2, 1 Hz |

| -NH₂ | 4.0 - 5.0 | br s | - |

| Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary. |

Proton-proton connectivity can be unequivocally established through two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), which would reveal the coupling between adjacent protons on the aromatic rings.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 4-Bromo-2-(3-chlorophenoxy)aniline. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronic nature of the attached substituents.

The carbon atoms directly bonded to electronegative atoms such as bromine, chlorine, oxygen, and nitrogen are expected to show characteristic downfield shifts. The quaternary carbons, including those involved in the ether linkage and those bearing the bromo and chloro substituents, can be identified by their lack of signal in a Distortionless Enhancement by Polarization Transfer (DEPT) experiment.

Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-(3-chlorophenoxy)aniline

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Aniline Ring) | 145 - 148 |

| C2 (Aniline Ring) | 140 - 143 |

| C3 (Aniline Ring) | 128 - 131 |

| C4 (Aniline Ring) | 115 - 118 |

| C5 (Aniline Ring) | 124 - 127 |

| C6 (Aniline Ring) | 118 - 121 |

| C1' (Phenoxy Ring) | 155 - 158 |

| C2' (Phenoxy Ring) | 117 - 120 |

| C3' (Phenoxy Ring) | 134 - 137 |

| C4' (Phenoxy Ring) | 121 - 124 |

| C5' (Phenoxy Ring) | 130 - 133 |

| C6' (Phenoxy Ring) | 119 - 122 |

| Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary. |

Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments would further corroborate the structural assignment by correlating the proton and carbon signals.

Vibrational Spectroscopy Studies: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of 4-Bromo-2-(3-chlorophenoxy)aniline are expected to display characteristic bands corresponding to the vibrations of its constituent functional groups.

N-H Vibrations: The amino group will give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibrations are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, are expected in the 900-650 cm⁻¹ region.

C-O-C Vibrations: The asymmetric and symmetric stretching of the diaryl ether linkage is a key feature, with the asymmetric stretch typically appearing as a strong band around 1200-1270 cm⁻¹ and the symmetric stretch at a lower frequency.

C-Br and C-Cl Vibrations: The C-Br stretching vibration is expected in the low-frequency region, typically between 500 and 600 cm⁻¹. The C-Cl stretching vibration usually appears in the range of 600-800 cm⁻¹.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

Predicted Vibrational Frequencies for 4-Bromo-2-(3-chlorophenoxy)aniline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | ~3450 | FT-IR, Raman |

| N-H Symmetric Stretch | ~3350 | FT-IR, Raman |

| Aromatic C-H Stretch | 3050 - 3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| N-H Bend | 1600 - 1650 | FT-IR |

| C-O-C Asymmetric Stretch | 1200 - 1270 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

| C-Br Stretch | 500 - 600 | FT-IR, Raman |

| Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary. |

In the absence of experimental spectra, theoretical calculations using DFT methods are invaluable for predicting the vibrational frequencies and intensities. nih.gov By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental observations. Such theoretical predictions are crucial for assigning the observed vibrational bands to specific atomic motions within the molecule. For instance, studies on similar halogenated aromatic compounds have shown a good correlation between DFT-calculated and experimentally observed vibrational spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems present in the molecule.

The UV-Vis spectrum of 4-Bromo-2-(3-chlorophenoxy)aniline is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The phenoxy ether linkage and the halogen substituents will also influence the energy of the electronic transitions.

Time-dependent DFT (TD-DFT) calculations are a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.netrsc.org These calculations can provide information on the excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in the electronic transitions. For 4-Bromo-2-(3-chlorophenoxy)aniline, TD-DFT calculations would likely predict several absorption bands in the UV region, with the longest wavelength absorption (λ_max) being of particular interest as it corresponds to the HOMO-LUMO transition.

Predicted UV-Vis Absorption Maxima for 4-Bromo-2-(3-chlorophenoxy)aniline

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | ~280 - 320 | Ethanol (B145695)/Methanol |

| π → π | ~240 - 260 | Ethanol/Methanol |

| Note: These are estimated values based on computational models and data from analogous compounds. Actual experimental values may vary and are solvent-dependent. |

The analysis of the molecular orbitals involved in these transitions can provide a deeper understanding of the charge transfer characteristics of the molecule upon electronic excitation.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide a precise model of the 4-Bromo-2-(3-chlorophenoxy)aniline molecule, detailing the spatial coordinates of each atom. From this, a wealth of structural information can be derived, offering insights into the molecule's conformation and the forces governing its assembly in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 1: Hypothetical Bond Lengths for 4-Bromo-2-(3-chlorophenoxy)aniline

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Br1 | C4 | Data Not Available |

| Cl1 | C'3 | Data Not Available |

| O1 | C2 | Data Not Available |

| O1 | C'1 | Data Not Available |

| N1 | C1 | Data Not Available |

| C1 | C2 | Data Not Available |

| C2 | C3 | Data Not Available |

| C3 | C4 | Data Not Available |

| C4 | C5 | Data Not Available |

| C5 | C6 | Data Not Available |

Table 2: Hypothetical Bond Angles for 4-Bromo-2-(3-chlorophenoxy)aniline

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C2 | O1 | C'1 | Data Not Available |

| N1 | C1 | C2 | Data Not Available |

| N1 | C1 | C6 | Data Not Available |

| O1 | C2 | C1 | Data Not Available |

| O1 | C2 | C3 | Data Not Available |

| Br1 | C4 | C3 | Data Not Available |

| Br1 | C4 | C5 | Data Not Available |

| Cl1 | C'3 | C'2 | Data Not Available |

Table 3: Hypothetical Torsion Angles for 4-Bromo-2-(3-chlorophenoxy)aniline

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

|---|---|---|---|---|

| C1 | C2 | O1 | C'1 | Data Not Available |

| C3 | C2 | O1 | C'1 | Data Not Available |

| C2 | O1 | C'1 | C'2 | Data Not Available |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The packing of molecules in a crystal is dictated by a variety of non-covalent interactions. For 4-Bromo-2-(3-chlorophenoxy)aniline, the presence of an amine group (-NH2) suggests the potential for hydrogen bonding, where the amine hydrogens act as donors to electronegative atoms on neighboring molecules, such as the ether oxygen or even the halogen atoms.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be readily identified.

This analysis would provide a "fingerprint" plot for 4-Bromo-2-(3-chlorophenoxy)aniline, which decomposes the complex network of interactions into the percentage contributions of different contact types (e.g., H···H, C···H, O···H, Br···H, Cl···H). This quantitative data is invaluable for comparing the packing forces in this compound with those in related structures and for understanding the relative importance of hydrogen bonds, halogen bonds, and van der Waals forces in defining the supramolecular architecture.

Table 4: Hypothetical Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 4-Bromo-2-(3-chlorophenoxy)aniline

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data Not Available |

| C···H/H···C | Data Not Available |

| O···H/H···O | Data Not Available |

| Br···H/H···Br | Data Not Available |

| Cl···H/H···Cl | Data Not Available |

| Br···C/C···Br | Data Not Available |

| Cl···C/C···Cl | Data Not Available |

While the chemical identity of 4-Bromo-2-(3-chlorophenoxy)aniline is established, a thorough understanding of its solid-state structure is currently hampered by the absence of single-crystal X-ray diffraction data. Such a study is essential to provide the foundational knowledge of its molecular geometry and the subtle interplay of intermolecular forces that govern its crystalline form. The analytical framework outlined above provides a clear roadmap for the future characterization of this compound, which would be a valuable addition to the field of structural chemistry.

In Depth Computational Chemistry and Theoretical Investigations of 4 Bromo 2 3 Chlorophenoxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For a molecule like 4-Bromo-2-(3-chlorophenoxy)aniline, with its combination of aromatic rings, heteroatoms, and flexible ether linkage, methods like Density Functional Theory (DFT) are particularly well-suited. DFT, specifically using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), offers a balance between computational cost and accuracy for predicting geometries, energies, and electronic properties. Ab initio methods, while more computationally intensive, could also be employed for higher accuracy.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 4-Bromo-2-(3-chlorophenoxy)aniline, the presence of a C-O-C ether linkage allows for significant conformational flexibility. The dihedral angle between the two phenyl rings is a key variable.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Bromo-2-(3-chlorophenoxy)aniline (Note: This table is illustrative and contains placeholder data to show what would be obtained from a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-Br | 1.910 |

| C-Cl | 1.745 | |

| C-O (phenoxy) | 1.370 | |

| C-O (aniline) | 1.385 | |

| C-N | 1.401 | |

| Bond Angles (°) | C-O-C | 118.5 |

| C-C-Br | 119.8 | |

| C-C-Cl | 120.1 | |

| Dihedral Angle (°) | Phenyl-O-C-Phenyl | 75.3 |

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 4-Bromo-2-(3-chlorophenoxy)aniline, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the phenyl ring itself. The LUMO would be expected to be distributed over the chlorophenoxy ring and potentially the carbon-bromine anti-bonding orbital. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 2: Hypothetical Frontier Molecular Orbital Properties for 4-Bromo-2-(3-chlorophenoxy)aniline (Note: This table is illustrative and contains placeholder data.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecular surface using a color spectrum.

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. In 4-Bromo-2-(3-chlorophenoxy)aniline, these areas would be expected around the electronegative oxygen, chlorine, and bromine atoms, as well as the π-system of the aromatic rings.

Blue regions represent positive electrostatic potential, which is electron-poor and indicates sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine (N-H) protons.

Green regions denote neutral or near-zero potential.

The MEP surface would provide a clear, intuitive map of the reactive sites on the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

For 4-Bromo-2-(3-chlorophenoxy)aniline, NBO analysis would quantify the hybridization of atomic orbitals and the electron density of each bond and lone pair. A key aspect of this analysis is the examination of donor-acceptor interactions, which are measured by the second-order perturbation energy, E(2). These interactions represent stabilizing charge delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor). For example, a significant E(2) value for the interaction between the nitrogen lone pair (nN) and the anti-bonding π* orbitals of the aniline ring would indicate strong resonance stabilization.

Table 3: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies for 4-Bromo-2-(3-chlorophenoxy)aniline (Note: This table is illustrative and contains placeholder data.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) aniline ring | 45.2 |

| LP (2) O | σ* (C-C) aniline ring | 5.8 |

| π (C-C) aniline ring | π* (C-C) aniline ring | 20.1 |

| π (C-C) phenoxy ring | π* (C-C) phenoxy ring | 18.5 |

Global Reactivity Descriptors

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of the molecule's resistance to change in its electron distribution. It is half the value of the HOMO-LUMO gap.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it is saturated with electrons from the environment.

These calculated values would allow for a quantitative comparison of the reactivity of 4-Bromo-2-(3-chlorophenoxy)aniline with other related compounds.

Table 4: Hypothetical Global Reactivity Descriptors for 4-Bromo-2-(3-chlorophenoxy)aniline (Note: This table is illustrative and based on the hypothetical HOMO/LUMO values from Table 2.)

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E_HOMO | 5.85 |

| Electron Affinity (A) | -E_LUMO | 1.20 |

| Electronegativity (χ) | (I+A)/2 | 3.525 |

| Chemical Hardness (η) | (I-A)/2 | 2.325 |

| Electrophilicity Index (ω) | χ²/2η | 2.67 |

Prediction of Vibrational Frequencies and Electronic Spectra

A computational analysis of 4-Bromo-2-(3-chlorophenoxy)aniline would typically involve geometry optimization using methods like Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p). Following optimization, harmonic vibrational frequency calculations would be performed. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. globalresearchonline.netresearchgate.netasianpubs.org

The electronic spectra, corresponding to UV-Visible spectroscopy, would be predicted using Time-Dependent DFT (TD-DFT) calculations. This method provides information on electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in the UV-Vis spectrum. Such calculations would elucidate the electronic structure and transitions within the molecule.

Table 1: Hypothetical Data Table for Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| N-H stretch | Data not available | Data not available | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available | Data not available |

Note: This table is illustrative. No published data exists for 4-Bromo-2-(3-chlorophenoxy)aniline.

Thermodynamic Properties and Reaction Energetics

The thermodynamic properties of 4-Bromo-2-(3-chlorophenoxy)aniline, including the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and standard entropy (S°), could be calculated using established computational protocols like the G3 or G4 theories, or via DFT calculations. nih.gov These values are crucial for understanding the stability of the molecule and the energetics of reactions in which it might participate. However, no such thermodynamic data has been reported for this specific compound.

Tautomeric Equilibria and Stability Investigations

Tautomerism involves the interconversion of structural isomers. For 4-Bromo-2-(3-chlorophenoxy)aniline, significant tautomerism is not expected as it lacks the typical functional groups that readily exhibit this phenomenon, such as a keto-enol or imine-enamine system. wikipedia.org A computational study would confirm this by calculating the relative energies of any potential, albeit unlikely, tautomers. The significantly higher energy of any alternative forms would indicate that the aniline form is overwhelmingly stable. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

The investigation of NLO properties involves calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. metall-mater-eng.com These calculations help in predicting the potential of a molecule for applications in optical devices. For organic molecules, a large hyperpolarizability value is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While studies exist for other aniline derivatives, NLO properties for 4-Bromo-2-(3-chlorophenoxy)aniline have not been computationally predicted. documentsdelivered.com

Table 2: Hypothetical Data Table for Predicted NLO Properties

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available |

| Mean Polarizability (α) in esu | Data not available |

| First Hyperpolarizability (β) in esu | Data not available |

Note: This table is illustrative. No published data exists for 4-Bromo-2-(3-chlorophenoxy)aniline.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

MD simulations could be employed to study the dynamic behavior of 4-Bromo-2-(3-chlorophenoxy)aniline in various environments, such as in a solvent box of water or an organic solvent. nih.gov These simulations would provide insights into the conformational flexibility of the molecule, particularly rotation around the ether linkage, and how solvent molecules arrange around it. This information is valuable for understanding its solubility and transport properties. To date, no MD simulation studies have been published for this compound.

Molecular Docking Studies: Investigating Molecular Recognition with Chemical Targets

Molecular docking is a computational technique used to predict how a molecule binds to the active site of a macromolecular target, typically a protein.

Prediction of Binding Modes and Interaction Affinities with Protein Active Sites (e.g., Enzymes, Receptors)

For 4-Bromo-2-(3-chlorophenoxy)aniline, docking studies would involve selecting a relevant protein target and computationally placing the molecule into its binding site. The results would predict the preferred binding orientation, the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function would estimate the binding affinity. Such studies are essential in drug discovery for identifying potential biological targets. nih.govnih.gov Despite its relevance, no molecular docking studies featuring 4-Bromo-2-(3-chlorophenoxy)aniline as the ligand have been found in the scientific literature.

Elucidation of Molecular Interaction Mechanisms

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical studies available that elucidate the molecular interaction mechanisms of 4-Bromo-2-(3-chlorophenoxy)aniline. Research dedicated to the detailed analysis of its non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces through computational chemistry methods, has not been published in the accessible academic domain.

Therefore, the presentation of detailed research findings and data tables on the elucidation of molecular interaction mechanisms for this specific compound is not possible at this time.

Reactivity Profiles and Synthetic Transformations of 4 Bromo 2 3 Chlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Rings

The susceptibility of the two aromatic rings in 4-bromo-2-(3-chlorophenoxy)aniline to electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating effects of the existing substituents.

The Aniline (B41778) Ring (4-Bromo-2-phenoxy Substituted): This ring is influenced by three groups: the strongly activating, ortho-, para-directing amino group (-NH₂), the activating, ortho-, para-directing phenoxy group (-OAr), and the deactivating, ortho-, para-directing bromo group (-Br). byjus.comwikipedia.org The amino group is the most powerful activating group, strongly directing incoming electrophiles to its ortho and para positions. youtube.com However, the para position is already occupied by the bromine atom. The position ortho to the amino group (position 3) is sterically unhindered. The other ortho position (position 5) is adjacent to the bulky phenoxy group, which may cause some steric hindrance. The phenoxy group also directs ortho and para. Its para position is occupied by the bromine, and one ortho position is occupied by the amine. Therefore, electrophilic attack is most likely to occur at position 5 (ortho to the amino group and ortho to the phenoxy group) and position 3 (ortho to the amino group). The powerful activation by the -NH₂ group generally overcomes the deactivating effect of the bromine atom. byjus.com In highly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating. byjus.com To achieve selective substitution, protection of the amino group as an acetamide (B32628) is a common strategy. This converts the -NH₂ group into a less activating, but still ortho-, para-directing acetamido group (-NHCOCH₃), which can also provide steric hindrance to prevent substitution at the adjacent ortho position. youtube.comresearchgate.net

The Chlorophenyl Ring (3-Chloro Substituted): This ring is part of a diaryl ether linkage and bears a chlorine atom. The ether linkage (-OAr) is an activating, ortho-, para-directing group. The chlorine atom is a deactivating, yet ortho-, para-directing substituent. byjus.com The activating effect of the ether oxygen will dominate, directing incoming electrophiles to the positions ortho and para to the ether bond. The para position (position 5' relative to the ether link) is open. The ortho positions are position 2' and position 6'. Position 2' is adjacent to the chloro substituent, while position 6' is sterically more accessible. The directing effects of the ether and the chlorine atom are synergistic for position 6' (ortho to the ether, meta to the chlorine) and position 4' (para to the ether, ortho to the chlorine). Therefore, electrophilic attack is favored at these positions.

A laboratory synthesis of 4-bromo-2-chloroaniline (B1269894) from acetanilide (B955) demonstrates a practical application of these principles, involving sequential bromination and chlorination where the directing effects of the acetamido and bromo groups determine the final substitution pattern. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org

In 4-bromo-2-(3-chlorophenoxy)aniline, both rings are substituted with halogens which can act as leaving groups. However, the rings are generally electron-rich due to the presence of the strongly activating amino group and the activating ether linkage. These electron-donating groups increase the electron density of the aromatic systems, making them poor substrates for nucleophilic attack. libretexts.orgmasterorganicchemistry.com Consequently, standard SₙAr reactions are unlikely to proceed under mild conditions.

For a substitution reaction to occur, more forcing conditions would be necessary, potentially involving mechanisms other than the classical addition-elimination SₙAr pathway. One such possibility is a benzyne (B1209423) mechanism, which involves elimination of H-X from the aryl halide using a very strong base (like sodium amide) to form a highly reactive benzyne intermediate, followed by the addition of a nucleophile. However, this is a harsh method and often leads to mixtures of regioisomers.

Cross-Coupling Reactions Utilizing Aryl Halide Functionality

The bromine and chlorine atoms on the molecule serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard cross-coupling sequences like Suzuki, Heck, and Sonogashira reactions, allowing for potential regioselective functionalization. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov The 4-bromo-2-(3-chlorophenoxy)aniline molecule is an excellent candidate for this reaction, with the C-Br bond being the primary site of reactivity. Research on unprotected ortho-bromoanilines has shown that Suzuki couplings can proceed in good to excellent yields without the need for protecting the amine functionality. nih.govrsc.org This methodology is robust and tolerates a wide variety of functional groups on the boronic ester partner. nih.gov

Selective coupling at the C-Br bond can be achieved under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations. A variety of aryl, heteroaryl, and alkyl boronic acids or esters can be coupled to introduce diverse substituents.

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 °C | mdpi.com |

| Pd(dtbpf)Cl₂ | dtbpf | K₃PO₄ | Water (micellar) | Room Temp | unimib.it |

| CataXCium A Pd G3 | - | K₃PO₄ | THF/Water | Room Temp | nih.gov |

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, while the Sonogashira reaction couples them with terminal alkynes to produce aryl alkynes. wikipedia.orgorganic-chemistry.org Both reactions are typically catalyzed by palladium complexes. mdpi.comorganic-chemistry.org The C-Br bond of 4-bromo-2-(3-chlorophenoxy)aniline would be the expected site of reaction.

Heck Reaction: This reaction would involve the coupling of the bromoaniline ring with various alkenes, such as acrylates or styrenes, to introduce a vinyl group. The reaction is generally carried out in the presence of a palladium catalyst and a base. wikipedia.orgthieme-connect.de

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety. Copper(I) is often used as a co-catalyst, though copper-free conditions have also been developed to avoid side reactions like alkyne homocoupling. organic-chemistry.orgnih.gov Studies on 2-bromoanilines and other aryl bromides have demonstrated successful Sonogashira couplings with a range of terminal alkynes. nih.gov

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile | wikipedia.orgmdpi.com |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | Toluene or THF | organic-chemistry.orgresearchgate.net |

| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl | - | DABCO | THF | nih.gov |

Derivatization at the Aniline Nitrogen: Formation of Schiff Bases and Amides

The primary amino group (-NH₂) is a key site for nucleophilic reactions, allowing for straightforward derivatization to form amides, sulfonamides, and imines (Schiff bases).

Schiff Base Formation: The aniline can readily undergo condensation with aldehydes or ketones, typically under acidic catalysis, to form the corresponding imines. internationaljournalcorner.com These reactions are generally high-yielding. For instance, reacting 4-bromo-2-(3-chlorophenoxy)aniline with a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695) with a catalytic amount of acetic acid would yield the corresponding Schiff base. internationaljournalcorner.comnih.gov

Amide Formation: Acylation of the aniline nitrogen to form amides is also a fundamental transformation. This can be achieved by reacting the aniline with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct. sphinxsai.com Alternatively, direct coupling with a carboxylic acid can be accomplished using coupling agents or through catalytic methods that activate the carboxylic acid in situ. nih.gov Amide formation is often used as a strategy to protect the amino group during other transformations, such as electrophilic substitution. researchgate.net

Mechanistic Studies of Transformation Pathways

The transformations of 4-bromo-2-(3-chlorophenoxy)aniline follow well-established mechanistic pathways.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The electrophile attacks the π-system of one of the aromatic rings. The stability of this intermediate determines the regioselectivity. For the aniline ring, the positive charge of the intermediate can be delocalized onto the nitrogen atom via resonance, which strongly favors ortho and para attack. wikipedia.org

Nucleophilic Aromatic Substitution: The SₙAr mechanism involves a two-step process: addition of the nucleophile to the carbon bearing the leaving group to form a negatively charged Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. wikipedia.orglibretexts.org The reaction rate is dependent on the stability of the Meisenheimer complex; electron-withdrawing groups stabilize this intermediate, while electron-donating groups, like the amine and ether in the target molecule, destabilize it. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling: The mechanisms for Suzuki, Heck, and Sonogashira reactions are based on a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) to form a Pd(II) complex.

Transmetalation (Suzuki) or Alkyne/Alkene Coordination/Insertion: In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. In Heck and Sonogashira reactions, the alkene or alkyne coordinates to the palladium, followed by migratory insertion into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.govorganic-chemistry.orgmdpi.com

Schiff Base/Amide Formation: These are nucleophilic addition-elimination reactions at a carbonyl carbon. The aniline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde/ketone (for Schiff bases) or a carboxylic acid derivative (for amides). This is followed by the elimination of a water molecule or another small molecule to form the final product.

Exploration of Chemical Applications Beyond Pharmaceutical Efficacy for 4 Bromo 2 3 Chlorophenoxy Aniline

Role as a Building Block in the Synthesis of Complex Organic Molecules

The multifunctionality of 4-Bromo-2-(3-chlorophenoxy)aniline makes it a significant building block in the synthesis of more complex organic molecules. The presence of an amino group, a bromo group, and a diaryl ether moiety allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

The amino group (-NH2) serves as a versatile handle for numerous reactions. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of functional groups in its place, such as hydroxyl, cyano, or halo groups. Furthermore, the amino group can be acylated, alkylated, or used in the formation of Schiff bases, which are key intermediates in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net For instance, condensation with aldehydes or ketones can yield imines, which can be further reduced to secondary amines or cyclized to form nitrogen-containing heterocycles.

The bromine atom on the aniline (B41778) ring is a key feature for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. researchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings can be employed to introduce aryl, alkyl, alkynyl, or amino groups at the bromine-substituted position. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks from simpler precursors.

The diaryl ether linkage, while generally stable, can also participate in certain chemical transformations under specific conditions, although it is more often retained as a core structural element. The combination of these reactive sites makes 4-Bromo-2-(3-chlorophenoxy)aniline a valuable starting material for the synthesis of a diverse array of complex organic molecules with potential applications in various chemical industries.

Table 1: Potential Synthetic Transformations of 4-Bromo-2-(3-chlorophenoxy)aniline

| Functional Group | Reaction Type | Potential Products |

| Amino (-NH2) | Diazotization/Sandmeyer | Phenols, Nitriles, Halogenated Arenes |

| Acylation | Amides | |

| Schiff Base Formation | Imines, Heterocycles | |

| Bromo (-Br) | Suzuki Coupling | Biaryls |

| Heck Coupling | Substituted Alkenes | |

| Sonogashira Coupling | Aryl Alkynes | |

| Buchwald-Hartwig Amination | Di- and Tri-arylamines |

Potential in Agrochemical Research: Investigation of Molecular Interactions with Agricultural Targets (Mechanistic Focus)

Phenoxy aniline derivatives have been investigated for their herbicidal activity. For example, certain 2-phenoxyaniline (B124666) derivatives have shown potential as herbicides. google.com The mode of action of such herbicides often involves the inhibition of specific enzymes or disruption of essential biochemical pathways in target weeds. The structural similarity of 4-Bromo-2-(3-chlorophenoxy)aniline to these known agrochemicals suggests its potential for similar applications.

The herbicidal activity of phenoxy-containing compounds is often attributed to their ability to mimic natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of the plant. The specific substitution pattern on both the aniline and phenoxy rings of 4-Bromo-2-(3-chlorophenoxy)aniline can significantly influence its interaction with biological targets. The presence of the bromo and chloro substituents can affect the compound's lipophilicity, electronic properties, and steric profile, all of which are crucial for its binding to the active site of a target enzyme or receptor.

Mechanistic studies would involve investigating the interaction of 4-Bromo-2-(3-chlorophenoxy)aniline with key agricultural targets, such as acetolactate synthase (ALS), protoporphyrinogen (B1215707) oxidase (PPO), or other enzymes involved in essential amino acid or chlorophyll (B73375) biosynthesis. Understanding these molecular interactions at a mechanistic level, through techniques like enzyme kinetics and computational modeling, would be crucial in evaluating its potential as a novel agrochemical. The goal would be to identify specific binding modes and key interactions that could lead to the rational design of more potent and selective herbicides.

Applications in Materials Science

The unique molecular structure of 4-Bromo-2-(3-chlorophenoxy)aniline makes it a promising candidate for the development of advanced materials with tailored properties.

Precursor for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govyoutube.com They are constructed from organic building blocks linked by strong covalent bonds. Aniline and its derivatives are commonly used as monomers in the synthesis of COFs, typically through the formation of imine or other linkages. nih.govacs.org

4-Bromo-2-(3-chlorophenoxy)aniline, possessing a reactive amino group, can be utilized as a monomer in the synthesis of COFs. For instance, it can be reacted with di- or trialdehydes to form imine-linked COFs. The resulting materials would possess a porous structure with the phenoxy and chloro-bromo functionalities decorating the pore walls. These functional groups can impart specific properties to the COF, such as selective gas adsorption, catalytic activity, or sensing capabilities. The bromine atom also offers a site for post-synthetic modification, allowing for further functionalization of the COF. The ability to tune the properties of the resulting COF by careful selection of the co-monomer makes 4-Bromo-2-(3-chlorophenoxy)aniline a versatile building block for these advanced materials.

Component in Organic Electronic Materials (e.g., Ligands, Dyes, Sensors)

The aromatic and electron-rich nature of 4-Bromo-2-(3-chlorophenoxy)aniline suggests its potential use in organic electronic materials. The phenoxyaniline (B8288346) core can act as a ligand for metal complexes, which can exhibit interesting photophysical or electronic properties. nih.gov The electronic properties of the ligand, and thus the resulting metal complex, can be tuned by the bromo and chloro substituents.

Furthermore, derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), or chemical sensors. The ability to undergo chemical modifications at the amino and bromo positions allows for the attachment of other functional groups to tailor its electronic and optical properties for specific applications. For instance, the development of Schiff base derivatives from 4-Bromo-2-(3-chlorophenoxy)aniline could lead to new chemosensors for the detection of metal ions or other analytes. nih.gov

Table 2: Potential Material Science Applications and Relevant Properties

| Application | Key Structural Feature | Potential Property |

| Covalent Organic Frameworks (COFs) | Amino group for polymerization | High surface area, tunable porosity, catalytic activity |

| Organic Electronic Materials | Aromatic core, substituent effects | Ligand for luminescent complexes, charge transport |

| Chemical Sensors | Modifiable functional groups | Selective analyte binding, signal transduction |

Utilization in Catalysis as a Ligand or Pre-catalyst

By modifying the amino group, for example, through the formation of a Schiff base with a salicylaldehyde (B1680747) derivative, a phenoxy-imine ligand can be synthesized. acs.org Such ligands can coordinate with various transition metals to form catalysts for reactions like polymerization, oxidation, or cross-coupling reactions. The electronic and steric properties of the ligand, influenced by the bromo and chlorophenoxy groups, would play a crucial role in the activity and selectivity of the resulting catalyst.

Additionally, the aniline moiety itself can participate in certain catalytic cycles. While less common, organocatalysis involving aniline derivatives has been reported. The potential for 4-Bromo-2-(3-chlorophenoxy)aniline to act as a pre-catalyst in specific organic transformations warrants further investigation.

Analytical Chemistry Applications (excluding basic identification data)

Beyond its role as a synthetic target, 4-Bromo-2-(3-chlorophenoxy)aniline and its derivatives can be the subject of advanced analytical methods for detection and quantification in various matrices. The development of such methods is crucial for monitoring its presence in environmental samples or for quality control in industrial processes.

Common analytical techniques for the determination of aniline derivatives include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and selective detection. thermofisher.comepa.govnih.govperkinelmer.comchromatographyonline.com For a compound like 4-Bromo-2-(3-chlorophenoxy)aniline, specific methods would need to be developed. This would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, temperature program) and mass spectrometric parameters (e.g., ionization mode, fragmentation pattern) to achieve the desired sensitivity and selectivity.

Furthermore, this compound could potentially be used as an internal standard for the analysis of other structurally related compounds. Its unique mass and retention time would make it suitable for this purpose. Advanced extraction techniques, such as solid-phase microextraction (SPME) or liquid-liquid microextraction, could also be developed for the pre-concentration of this analyte from complex samples, enabling its determination at trace levels. researchgate.net

Q & A

Q. Notes

- Computational studies should validate experimental observations (e.g., NMR chemical shifts, reaction pathways).

- Synthesis protocols must account for steric and electronic effects from substituents.

- Environmental studies require toxicity assessments of degradation byproducts (e.g., chlorinated quinones).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.